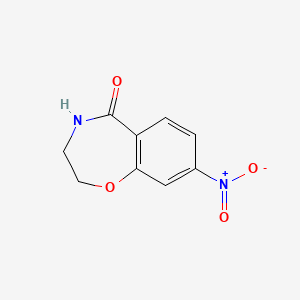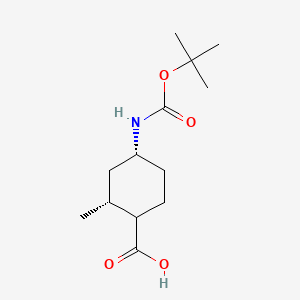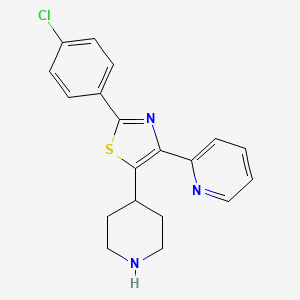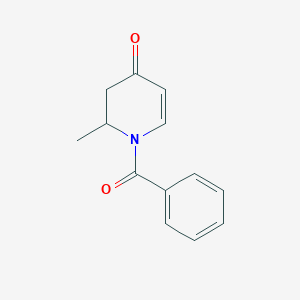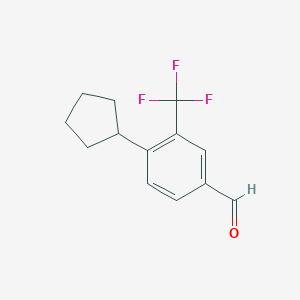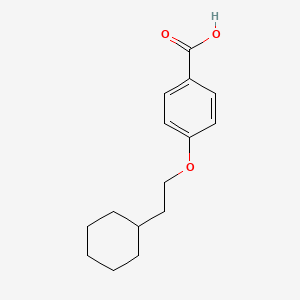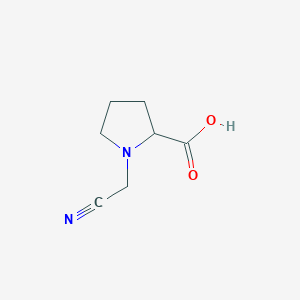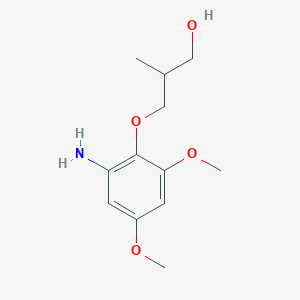
3-(2-Amino-4,6-dimethoxyphenoxy)-2-methylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Amino-4,6-dimethoxyphenoxy)-2-methylpropan-1-ol is an organic compound with the molecular formula C11H17NO4. This compound is characterized by the presence of an amino group, two methoxy groups, and a phenoxy group attached to a propanol backbone. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-4,6-dimethoxyphenoxy)-2-methylpropan-1-ol typically involves the reaction of 2-amino-4,6-dimethoxyphenol with an appropriate alkylating agent. One common method is the reaction of 2-amino-4,6-dimethoxyphenol with 2-methyl-3-chloropropanol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Amino-4,6-dimethoxyphenoxy)-2-methylpropan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxylamines or amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as alkoxides or thiolates can be used to replace the methoxy groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce various amines or hydroxylamines.
Scientific Research Applications
3-(2-Amino-4,6-dimethoxyphenoxy)-2-methylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Amino-4,6-dimethoxyphenoxy)-2-methylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dimethoxypyrimidine: This compound shares the amino and methoxy groups but has a pyrimidine ring instead of a phenoxy group.
4,6-Dimethoxy-2-(phenoxycarbonyl)amino-pyrimidine: Similar in structure but contains a pyrimidine ring and a phenoxycarbonyl group.
Uniqueness
3-(2-Amino-4,6-dimethoxyphenoxy)-2-methylpropan-1-ol is unique due to its specific combination of functional groups and its propanol backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C12H19NO4 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
3-(2-amino-4,6-dimethoxyphenoxy)-2-methylpropan-1-ol |
InChI |
InChI=1S/C12H19NO4/c1-8(6-14)7-17-12-10(13)4-9(15-2)5-11(12)16-3/h4-5,8,14H,6-7,13H2,1-3H3 |
InChI Key |
KXKXZRRAKQHANV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)COC1=C(C=C(C=C1OC)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(2-Trimethylsilylethynyl)quinolin-4-yl]methyl methanesulfonate](/img/structure/B13894618.png)
![(S)-N-[(S)-alpha-Methylbenzyl]-3,5-bis(trifluoromethyl)-alpha-methylbenzenemethanamine](/img/structure/B13894624.png)
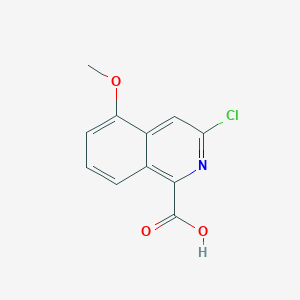

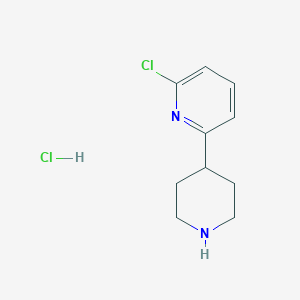

![2,3-Dihydrothiopyrano[3,2-c]pyridin-4-one](/img/structure/B13894654.png)
